N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
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Description
N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.38. The purity is usually 95%.
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Biological Activity
N-(2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a 1,2,4-oxadiazole ring, which is known for its bioisosteric properties that contribute to the biological activity of the compound.
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Inhibition of Enzymes : Compounds containing the 1,2,4-oxadiazole moiety have been shown to inhibit key enzymes involved in various biological pathways. For instance:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.
- Carbonic Anhydrases (CAs) : These enzymes are involved in maintaining acid-base balance and are targets for anti-glaucoma and anti-cancer drugs.
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspase pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several tumor cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human cervical carcinoma (HeLa) | 12.5 | Induction of apoptosis |
Colon adenocarcinoma (Caco-2) | 10.3 | Inhibition of HDACs |
Lung adenocarcinoma (A549) | 15.0 | Cell cycle arrest |
Breast cancer (MCF7) | 9.8 | Reactive oxygen species generation |
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated the compound's efficacy against a panel of human tumor cell lines. It demonstrated significant cytotoxicity with an IC50 value as low as 9.8 µM against MCF7 cells. The study concluded that the compound's mechanism involves both apoptosis and cell cycle arrest.
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues.
Properties
IUPAC Name |
N-[2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c19-18(20)8-6-12(7-9-18)16-23-15(27-24-16)11-21-14(25)10-22-17(26)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXROZVHBGNMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.